molecular formula C17H12F2N2O2 B6360035 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-79-6

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6360035
CAS No.: 618098-79-6
M. Wt: 314.29 g/mol
InChI Key: ZOKSOUREELTRCU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with difluorophenyl and methoxyphenyl groups, along with an aldehyde functional group at the 4-position of the pyrazole ring.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution reactions: The difluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the aldehyde group: This can be done via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-(2,4-Difluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol: This compound has a primary alcohol group instead of an aldehyde group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)16-7-4-13(18)8-15(16)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKSOUREELTRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395484
Record name 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-79-6
Record name 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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